molecular formula C26H22N2O2 B2980960 2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole CAS No. 379712-27-3

2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole

Cat. No.: B2980960
CAS No.: 379712-27-3
M. Wt: 394.474
InChI Key: JQDQBYIJBXVEHC-UHFFFAOYSA-N
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Description

2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with methoxyphenoxy and naphthalen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of nitro groups results in amines.

Scientific Research Applications

2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-imidazole
  • N-(4-Methoxyphenyl)naphthalen-2-amine
  • (4-methoxyphenyl)methylamine

Uniqueness

2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole core

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-(naphthalen-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-29-22-12-14-23(15-13-22)30-18-26-27-24-8-4-5-9-25(24)28(26)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-16H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDQBYIJBXVEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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